molecular formula C12H10N2O3 B1434408 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid CAS No. 1955531-86-8

5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid

Cat. No. B1434408
M. Wt: 230.22 g/mol
InChI Key: LEVCEGTVUKTARP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid consists of a five-membered isoxazole ring attached to a cyclopropyl group and a pyridin-2-yl group. The carboxylic acid group is attached to the isoxazole ring.


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Synthesis and Scaffold Utility

The compound 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid and its derivatives serve as useful scaffolds for the synthesis of highly functionalized isoxazoles and heterocycles. These scaffolds are obtained through domino 1,3-dipolar cycloaddition and elimination reactions, showcasing their versatility in generating a variety of complex structures utilized in further chemical synthesis and potential applications in medicinal chemistry (Ruano, Fajardo, & Martín, 2005).

Reactivity and Formation of Heterocyclic Compounds

The reactivity of pyridyl isoxazol-5-ones has been explored through various reactions, leading to the synthesis of new pyridyl-5-one derivatives. These derivatives are formed by the interaction of 3-(pyridin-3-yl)isoxazol-5(4H)-one with different reagents, resulting in a diverse set of compounds with potential biological activity. This highlights the compound's role in synthesizing heterocyclic compounds that could be further evaluated for their biological or pharmacological activities (El‐Badawi et al., 2008).

Antitumor and Biological Activity

Isoxazolyl- and isothiazolylcarbamides derived from isoxazole-annulated carboxylic acids have shown significant antitumor activity. These compounds, along with their precursors, demonstrate the potential to enhance the effects of cytostatic drugs, indicating their importance in the development of new therapeutic agents for cancer treatment. The synthesis approach provides a pathway to generate a broad range of biologically active compounds from isoxazole carboxylic acids (Potkin et al., 2014).

Molecular Synthesis and Drug Development

The chemical framework of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid has been utilized in the synthesis of complex molecules with significant biological activity. For instance, BMS-986318, a nonbile acid farnesoid X receptor (FXR) agonist, was developed for the treatment of nonalcoholic steatohepatitis (NASH). This compound exemplifies the application of isoxazole carboxylic acid derivatives in drug development, offering new avenues for treating complex diseases (Carpenter et al., 2021).

Coordination Chemistry and Material Science

The compound's derivatives have been studied for their coordination behavior and topology versatility in metal-organic frameworks (MOFs). Such studies shed light on the structural diversity and functional capabilities of these compounds when combined with metal ions, potentially leading to materials with novel properties for applications in catalysis, sensing, and separation technologies (Liu et al., 2013).

properties

IUPAC Name

5-cyclopropyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-10(8-3-1-2-6-13-8)14-17-11(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVCEGTVUKTARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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